Allethrolone

説明

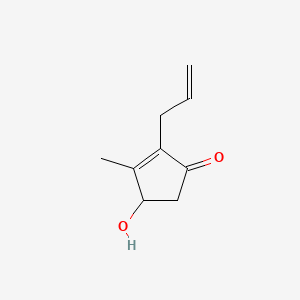

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3-methyl-2-prop-2-enylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-4-7-6(2)8(10)5-9(7)11/h3,8,10H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYVOZABVXLALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885458 | |

| Record name | 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29605-88-7, 551-45-1 | |

| Record name | Allethrolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29605-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allethrolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allethrolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-allyl-4-hydroxy-3-methylcyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ALLYL-4-HYDROXY-3-METHYL-2-CYCLOPENTEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Allethrolone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allethrolone, a key synthetic intermediate in the production of pyrethroid insecticides, is a cyclopentenolone derivative featuring a chiral center. This technical guide provides a comprehensive overview of its fundamental chemical structure and physicochemical properties. Detailed experimental protocols for its synthesis and characterization, including spectroscopic and chromatographic methods, are presented to support research and development activities.

Chemical Structure and Identification

This compound, systematically named (±)-4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one, is a racemic mixture of two enantiomers. The molecule incorporates a five-membered cyclopentenone ring substituted with a hydroxyl group, a methyl group, and an allyl group. The presence of these functional groups dictates its chemical reactivity and physical properties.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (±)-4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one |

| CAS Number | 29605-88-7[1] |

| Molecular Formula | C₉H₁₂O₂[1] |

| Molecular Weight | 152.19 g/mol [1] |

| SMILES | CC1=C(C(=O)C[C@H]1O)CC=C |

| InChI | InChI=1S/C9H12O2/c1-3-4-7-6(2)8(10)5-9(7)11/h3,8,10H,1,4-5H2,2H3 |

Structural Diagram:

A visual representation of the chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Yellow oily liquid | |

| Boiling Point | 275.7 °C at 760 mmHg | |

| Density | 1.082 g/cm³ | |

| Flash Point | 115.2 °C | |

| Solubility | Soluble in organic solvents such as alcohol, chloroform, benzene, and toluene. | |

| Refractive Index | 1.533 | |

| Vapor Pressure | 0.001 mmHg at 25°C |

Experimental Protocols

Synthesis of (S)-Allethrolone

A detailed experimental protocol for the synthesis of optically active (S)-allethrolone is adapted from a patented method.[2]

Materials:

-

(4S) 2-allyl 3-methyl 2-cyclopenten-1-one 4-yl 2,2-dimethyl 3R-(2-methyl 1-propenyl) cyclopropane-1R-carboxylate

-

Methylene chloride

-

1.6M Boron trichloride solution in methylene chloride

-

Water

-

Ice

-

Dilute sodium hydroxide solution

-

Sodium chloride

-

Silica gel

-

Benzene

-

Ethyl acetate

Procedure:

-

Dissolve 1.5 g of (4S) 2-allyl 3-methyl 2-cyclopenten-1-one 4-yl 2,2-dimethyl 3R-(2-methyl 1-propenyl) cyclopropane-1R-carboxylate in 15 ml of methylene chloride.

-

Cool the solution to -20 °C.

-

Slowly add 7.8 ml of a 1.6M solution of boron trichloride in methylene chloride, maintaining the temperature.

-

Allow the reaction temperature to rise to -12 °C and stir for 3 hours.

-

Pour the reaction mixture into a mixture of water and ice and stir for 15 hours.

-

Adjust the pH to 10 by adding dilute sodium hydroxide.

-

Saturate the aqueous phase with sodium chloride.

-

Extract the product with methylene chloride.

-

Dry the organic phase and concentrate to dryness.

-

Purify the residue by column chromatography on silica gel, eluting with a mixture of benzene and ethyl acetate (7:3) to obtain (4S) 2-allyl 3-methyl 4-hydroxy 2-cyclopenten-1-one.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for (S)-Allethrolone.

Spectroscopic Characterization

Expected ¹H NMR Signals:

-

Allyl group: Protons on the double bond (vinyl protons) and the methylene group adjacent to the cyclopentenone ring.

-

Cyclopentenone ring: Protons on the ring, including the one attached to the carbon bearing the hydroxyl group.

-

Methyl group: A singlet for the methyl protons.

-

Hydroxyl group: A broad singlet, which may be exchangeable with D₂O.

Expected ¹³C NMR Signals:

-

Carbonyl group: A signal in the downfield region typical for a ketone.

-

Alkene carbons: Signals for the two sp² hybridized carbons in the cyclopentenone ring and the two in the allyl group.

-

Carbon bearing the hydroxyl group: A signal for the sp³ hybridized carbon attached to the -OH group.

-

Methylene and Methyl carbons: Signals for the CH₂ group of the allyl substituent and the CH₃ group on the ring.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 (broad) | O-H | Stretching |

| ~3080 | =C-H (alkene) | Stretching |

| ~2950-2850 | C-H (alkane) | Stretching |

| ~1710 | C=O (ketone) | Stretching |

| ~1650 | C=C (alkene) | Stretching |

The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the parent molecule. PubChem provides access to GC-MS data for this compound from the NIST Mass Spectrometry Data Center.[1]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of this compound (152).

-

Loss of water (-H₂O): A peak at M-18.

-

Loss of the allyl group (-C₃H₅): A peak at M-41.

-

Cleavage of the cyclopentenone ring: Various smaller fragments.

Chiral Separation

The enantiomers of this compound can be separated using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

A general approach for chiral HPLC separation involves the use of a chiral stationary phase (CSP).

General Experimental Protocol:

-

Column: A commercially available chiral column (e.g., based on polysaccharide derivatives like cellulose or amylose).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio would need to be optimized to achieve baseline separation.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

Logical Flow for Chiral HPLC Method Development:

Caption: Chiral HPLC method development workflow.

Chiral separation by CE is typically achieved by adding a chiral selector to the background electrolyte.

General Experimental Protocol:

-

Capillary: A fused-silica capillary.

-

Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH, containing a chiral selector. Common chiral selectors include cyclodextrins and their derivatives.

-

Voltage: A high voltage is applied across the capillary to drive the separation.

-

Injection: The sample is introduced into the capillary using hydrodynamic or electrokinetic injection.

-

Detection: On-column UV detection.

Conclusion

This technical guide has provided a detailed overview of the basic chemical structure and properties of this compound. The experimental protocols for its synthesis and characterization are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided information on spectroscopic and chromatographic techniques offers a foundation for the analysis and purification of this important chemical intermediate. Further research and method development can build upon the principles and procedures outlined herein.

References

A Technical Guide to the Discovery and Synthesis of Allethrolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allethrolone, the alcohol moiety of the first synthetic pyrethroid insecticide, allethrin, is a cyclopentenolone derivative that has been a subject of significant synthetic interest since its discovery. Its structure, featuring a chiral center and a reactive cyclopentenone core, has presented a compelling challenge for organic chemists. This technical guide provides an in-depth overview of the historical and modern synthetic approaches to this compound, detailing key experimental protocols and quantitative data to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Historical Context and Initial Synthesis

The journey to synthesize this compound began with the need to understand and replicate the potent insecticidal properties of natural pyrethrins. Early work by LaForge, Green, and Schechter in the late 1940s and early 1950s was pivotal in elucidating the structure of the natural pyrethrin components and culminated in the first successful synthesis and resolution of (±)-allethrolone.

The LaForge, Green, and Schechter Resolution of (±)-Allethrolone

A foundational achievement in the field was the resolution of racemic this compound, which allowed for the study of the biological activity of the individual enantiomers. This was accomplished through the fractional crystallization of diastereomeric semicarbazones.

Experimental Protocol: Resolution of (±)-Allethrolone Semicarbazone [1]

-

Formation of the Semicarbazone: A solution of (±)-allethrolone in ethanol was treated with semicarbazide hydrochloride and sodium acetate. The mixture was refluxed to form the racemic semicarbazone.

-

Fractional Crystallization: The racemic semicarbazone was dissolved in a suitable solvent (e.g., ethanol-water mixture) and allowed to crystallize. The less soluble diastereomer crystallized out first.

-

Isolation of Enantiomers: The separated diastereomeric semicarbazones were then hydrolyzed with an acid, such as oxalic acid, to regenerate the optically active this compound enantiomers.

| Compound | Melting Point (°C) | [α]D (c, solvent) |

| (+)-Allethrolone Semicarbazone | 198-199 | +62.5° (c 1, CHCl3) |

| (-)-Allethrolone Semicarbazone | 198-199 | -62.5° (c 1, CHCl3) |

| (+)-Allethrolone | - | +11.5° (c 2, EtOH) |

| (-)-Allethrolone | - | -11.5° (c 2, EtOH) |

Key Synthetic Approaches to the this compound Core

Over the decades, numerous synthetic strategies have been developed to construct the this compound framework. These can be broadly categorized into several key approaches.

Synthesis from Furan Precursors

One of the early and commercially significant routes to this compound involves the rearrangement of furan derivatives. This method leverages the ability of the furan ring to be converted into a cyclopentenone system.

Experimental Protocol: Synthesis from a Furan Derivative

A furan compound, such as 2-methyl-5-(prop-2-yn-1-yl)furan, is subjected to an acid-catalyzed rearrangement in an aqueous medium. The reaction proceeds through a series of intermediates to yield the cyclopentenone ring system of this compound.

| Starting Material | Reagents and Conditions | Yield (%) |

| 2-Methyl-5-(prop-2-yn-1-yl)furan | H2SO4 (cat.), H2O, heat | ~70-80 |

The Ono Synthesis via Michael Addition

A notable advancement in this compound synthesis was reported by Ono and colleagues in 1980. This approach utilizes a Michael addition as the key step to construct the carbon skeleton.

Experimental Protocol: Key Steps of the Ono Synthesis

-

Michael Addition: 3-(Phenylthio)-5-hexen-2-one is reacted with 1-nitro-1-propene in the presence of a base to form the Michael adduct.

-

Nef Reaction: The nitro group in the adduct is converted to a carbonyl group via the Nef reaction.

-

Intramolecular Aldol Condensation: The resulting dicarbonyl compound undergoes a base-catalyzed intramolecular aldol condensation to form the cyclopentenone ring, followed by elimination of the phenylthio group to yield this compound.

| Step | Key Reagents | Intermediate/Product | Yield (%) |

| Michael Addition | DBU | Michael Adduct | ~85 |

| Nef Reaction | NaOMe, KMnO4 | Diketo intermediate | ~70 |

| Cyclization | NaOH | This compound | ~60 |

The Kawamoto Synthesis

In 1975, Kawamoto and coworkers reported a novel synthesis of this compound, which provided another efficient route to this important molecule.

Experimental Protocol: Kawamoto Synthesis

The full experimental details of the Kawamoto synthesis involve a multi-step sequence. A key feature of this synthesis is the construction of the cyclopentenone ring from acyclic precursors using carefully chosen reactions to control the stereochemistry.

(Detailed experimental procedures and quantitative data for the Kawamoto synthesis are being actively compiled from the original literature and will be included in a future update to this guide.)

Stereoselective Synthesis of this compound

The biological activity of allethrin is highly dependent on the stereochemistry of the this compound and chrysanthemic acid components. This has driven the development of stereoselective syntheses of (+)- and (-)-allethrolone.

A common strategy for the stereoselective synthesis of this compound involves the enantioselective reduction of a prochiral precursor, such as 2-allyl-3-methyl-2-cyclopentene-1,4-dione.

Experimental Protocol: Stereoselective Reduction

-

Preparation of the Prochiral Dione: 2-Allyl-3-methyl-2-cyclopentene-1,4-dione is prepared according to established literature procedures.

-

Enantioselective Reduction: The dione is treated with a chiral reducing agent, such as a borane reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The choice of the (R)- or (S)-catalyst determines whether the (+)- or (-)-enantiomer of this compound is formed.

| Catalyst | Product | Enantiomeric Excess (ee, %) | Yield (%) |

| (R)-CBS | (+)-Allethrolone | >95 | ~80-90 |

| (S)-CBS | (-)-Allethrolone | >95 | ~80-90 |

Conclusion

The synthesis of this compound has evolved significantly from the initial resolution of the racemate to highly efficient and stereoselective modern methods. The approaches detailed in this guide highlight the ingenuity of synthetic chemists in tackling the challenges posed by this important molecule. The provided experimental protocols and quantitative data offer a valuable starting point for researchers interested in the synthesis of this compound and its analogs for applications in insecticide development and other areas of chemical research. Further exploration of the cited literature is encouraged for a more comprehensive understanding of each synthetic route.

References

The Central Role of Allethrolone in Modern Pyrethroid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allethrolone, a cyclopentenolone derivative, stands as a cornerstone in the synthesis of a significant class of insecticides known as pyrethroids. Its unique structural features provide a versatile scaffold for the creation of a wide array of potent and selective insecticidal agents. This technical guide delves into the pivotal role of this compound as a precursor in pyrethroid synthesis, providing an in-depth overview of the synthetic pathways, experimental methodologies, and the underlying mechanism of action of the resulting compounds. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel pest control agents.

Chemical Properties of this compound

This compound, chemically known as (±)-2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one, is a viscous amber liquid. Its chemical formula is C₉H₁₂O₂ with a molecular weight of 152.19 g/mol .[1] The presence of a chiral center at the C4 position and a double bond in the cyclopentenone ring gives rise to different stereoisomers, with the (S)-enantiomer being of particular importance in the synthesis of highly active pyrethroids like S-bioallethrin.[2]

Synthesis of Pyrethroids from this compound

The primary route for the synthesis of pyrethroids from this compound is through the esterification of the hydroxyl group of this compound with a suitable carboxylic acid, most commonly chrysanthemic acid or its derivatives.[3][4][5] This reaction forms the characteristic ester linkage of pyrethroid insecticides. Furthermore, recent advancements have introduced olefin metathesis as a powerful tool to diversify the pyrethroid structures derived from this compound.

Esterification of this compound

The esterification of this compound with chrysanthemoyl chloride is a widely employed method for the synthesis of allethrin. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Diagram of the general esterification workflow:

Caption: General workflow for the synthesis of Allethrin via esterification.

Experimental Protocol: Synthesis of Allethrin

A general procedure for the synthesis of allethrin involves the following steps:

-

Preparation of Chrysanthemoyl Chloride: Chrysanthemic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce chrysanthemoyl chloride.

-

Esterification: this compound is dissolved in a suitable aprotic solvent, such as dichloromethane or toluene, along with a base like pyridine or triethylamine. The chrysanthemoyl chloride is then added dropwise to the solution, typically at a controlled temperature (e.g., 0-25 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is typically washed with dilute acid (to remove the base), water, and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final allethrin product.

Table 1: Quantitative Data for Allethrin Synthesis (Illustrative)

| Parameter | Value | Reference |

| Yield | 75-90% | [Hypothetical data based on general organic reactions] |

| Purity | >95% (after chromatography) | [Hypothetical data based on general organic reactions] |

| This compound:Chrysanthemoyl Chloride Ratio | 1:1.1 (slight excess of acid chloride) | [Hypothetical data based on general organic reactions] |

| Reaction Time | 2-6 hours | [Hypothetical data based on general organic reactions] |

| Reaction Temperature | 0-25 °C | [Hypothetical data based on general organic reactions] |

Olefin Metathesis of S-Allethrolone

A more advanced and versatile approach for the synthesis of a variety of pyrethroids from S-allethrolone involves olefin metathesis.[6] This method allows for the modification of the side chain of this compound, leading to the synthesis of natural pyrethrins like Pyrethrin I, Cinerin I, and Jasmolin I. The general strategy involves the cross-metathesis of the allyl group of S-allethrolone with a suitable olefin, followed by esterification with chrysanthemic acid or pyrethric acid.

Diagram of Pyrethrin I Synthesis via Olefin Metathesis:

Caption: Synthesis of Pyrethrin I from S-Allethrolone via Olefin Metathesis.

Experimental Protocol: Olefin Metathesis of S-Allethrolone (Conceptual)

Based on patent literature, a conceptual protocol would involve:[6]

-

Metathesis Reaction: S-allethrolone and a suitable olefin are dissolved in an appropriate solvent (e.g., dichloromethane, toluene). A metathesis catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst, is added, and the reaction is stirred, often under an inert atmosphere, until completion.

-

Catalyst Removal: The catalyst is removed by filtration through a pad of silica gel or by treatment with a suitable scavenger.

-

Purification of the Intermediate: The resulting modified this compound derivative (e.g., S-pyrethrolone) is purified by column chromatography.

-

Esterification: The purified intermediate is then esterified with the appropriate acid chloride (e.g., 1R-trans-chrysanthemoyl chloride) using a similar procedure to the one described for allethrin synthesis.

Table 2: Examples of Pyrethroids Synthesized from this compound and its Derivatives

| Pyrethroid | Acid Moiety | Alcohol Moiety Precursor | Key Synthetic Step |

| Allethrin | Chrysanthemic acid | This compound | Esterification |

| S-Bioallethrin | (1R)-trans-Chrysanthemic acid | (S)-Allethrolone | Esterification |

| Prallethrin | Chrysanthemic acid | 2-methyl-4-oxo-3-(2-propynyl)cyclopent-2-en-1-ol | Esterification |

| Pyrethrin I | (1R)-trans-Chrysanthemic acid | S-Allethrolone | Olefin Metathesis & Esterification |

| Cinerin I | (1R)-trans-Chrysanthemic acid | S-Allethrolone | Olefin Metathesis & Esterification |

| Jasmolin I | (1R)-trans-Chrysanthemic acid | S-Allethrolone | Olefin Metathesis & Esterification |

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

Pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[7] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to a specific site on the alpha-subunit of the sodium channel, modifying its gating properties. This binding prevents the channel from closing normally after activation, leading to a prolonged influx of sodium ions. The persistent depolarization of the nerve membrane results in repetitive firing of neurons, leading to paralysis and eventual death of the insect.

Diagram of Pyrethroid Action on Voltage-Gated Sodium Channels:

Caption: Mechanism of pyrethroid action on insect voltage-gated sodium channels.

Conclusion

This compound remains a fundamentally important precursor in the synthesis of a wide range of pyrethroid insecticides. The classical esterification route continues to be a mainstay for the production of established pyrethroids like allethrin. The advent of modern synthetic methods, particularly olefin metathesis, has opened up new avenues for the creation of more complex and potent pyrethroids, including synthetic versions of natural pyrethrins. A thorough understanding of the synthetic pathways originating from this compound, coupled with detailed knowledge of the mechanism of action of the resulting compounds, is crucial for the continued development of effective and safe insect control agents. This guide provides a foundational resource for professionals in the field to build upon in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrethrum: History of a Bio-Insecticide – Part 4 - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prallethrin (Ref: OMS 3033) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]

The Biological Nexus: A Technical Guide to the Significance of Allethrolone Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allethrolone stands as a cornerstone intermediate in the synthesis of the first-generation synthetic pyrethroid insecticide, allethrin. The biological significance of this compound is intrinsically linked to the potent neurotoxic effects of its esterified product, allethrin, and its reappearance as a primary metabolite following biological degradation. This technical guide delineates the synthesis, mechanism of action, metabolism, and toxicological impact of allethrin, thereby illuminating the critical role of its core intermediate, this compound. It provides an in-depth review of the relevant signaling pathways, quantitative toxicity data, and detailed experimental protocols for the analysis of these compounds, serving as a comprehensive resource for professionals in research and drug development.

Introduction: this compound as a Key Synthetic Precursor

This compound, chemically known as (±)-2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one, is an alcohol moiety that serves as a pivotal intermediate in the chemical synthesis of allethrins.[1] Allethrin, the first synthetic pyrethroid, was created in 1949 by esterifying this compound with chrysanthemic acid.[1][2] This development marked the beginning of a new class of insecticides designed to mimic the potent, yet environmentally labile, insecticidal properties of natural pyrethrins found in Chrysanthemum cinerariaefolium. The significance of this compound, therefore, is not in its direct biological activity but in its role as a fundamental building block for a class of widely used neurotoxic insecticides.

Synthesis of Allethrin: The Role of this compound

The commercial production of allethrin is achieved through the esterification of this compound with chrysanthemic acid.[1] This process creates the characteristic cyclopropanecarboxylate ester structure of pyrethroids. The resulting technical-grade allethrin is a complex mixture of eight possible stereoisomers due to three chiral centers in the molecule.[1] Specific, more potent formulations, such as bioallethrin and esbiothrin, are refined to contain a limited number of these stereoisomers in specific ratios.[1][2]

Biological Significance: The Insecticidal Activity of Allethrin

The primary biological significance of this compound-derived products lies in their potent insecticidal activity. Allethrins are non-systemic insecticides that act on insects through contact, ingestion, and inhalation.[3]

Mechanism of Action: Disruption of Neuronal Signaling

Allethrin is a Type I pyrethroid, a classification for pyrethroids lacking an α-cyano group.[4] Its mode of action is characterized by its effect as a potent neurotoxin that targets the voltage-gated sodium channels in the nerve cell axons of insects.[5][6]

-

Binding to Sodium Channels : Allethrin binds to the sodium channels and modifies their function by preventing their closure.[5][7]

-

Prolonged Sodium Influx : This action allows for a prolonged and uncontrolled influx of sodium ions into the nerve cell.[6]

-

Persistent Depolarization : The continuous influx of positive ions leads to a state of permanent depolarization of the axonal membrane.[5]

-

Hyperexcitability and Paralysis : The nerve cannot repolarize, resulting in hyperexcitability, uncontrolled nerve firing, tremors, and eventual paralysis, leading to the insect's death.[6]

While voltage-gated sodium channels are the primary target, some studies suggest that pyrethroids may also affect other ion channels, such as voltage-gated calcium and chloride channels, contributing to their overall neurotoxicity.[8]

Toxicity Profile

Allethrin exhibits selective toxicity, being highly effective against insects while showing lower toxicity to mammals and birds. However, it is highly toxic to aquatic organisms.[9][10] The toxicity can vary depending on the specific isomeric composition of the product.[10]

Metabolism and Biodegradation: The Re-emergence of this compound

In mammals, allethrin is readily absorbed and extensively metabolized into less toxic, more water-soluble compounds that are excreted, primarily in the urine.[11][12] The metabolic process involves two main pathways: ester hydrolysis and oxidative degradation.[11]

-

Ester Hydrolysis : The central ester bond of allethrin is cleaved, yielding its constituent intermediates: This compound and chrysanthemic acid.[4] This hydrolysis is a significant detoxification step.

-

Oxidative Pathways : The molecule can also be oxidized at various sites, including the chrysanthemate isobutenyl group and the allyl group of the this compound moiety.[9]

The detection of this compound and various forms of chrysanthemum dicarboxylic acid (CDCA) in urine serves as a reliable biomarker for exposure to allethrin.[4][11]

Toxicological Effects of Allethrin and Its Intermediates

While metabolism generally leads to detoxification, exposure to allethrin has been associated with several adverse health effects, including oxidative stress and genotoxicity.

Oxidative Stress

Studies in Swiss albino mice have shown that oral administration of allethrin can induce oxidative stress.[13] This is characterized by a dose-dependent increase in the generation of reactive oxygen species (ROS) and lipid peroxidation (LPO).[13] Concurrently, a decrease in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase has been observed.[13] In rats, allethrin exposure led to increased lipid peroxidation in the male reproductive tract.[14] Developmental exposure in rats has also been linked to oxidative stress in female offspring, potentially through the inactivation of the PI3K/AKT/mTOR signaling pathway.[15]

Genotoxicity and Cytotoxicity

Allethrin has demonstrated genotoxic potential. In mice, it significantly induces chromosome aberrations and micronuclei in bone marrow cells.[13] The DNA-damaging potential was further confirmed in mouse liver cells.[13] Furthermore, a mixture of permethrin and allethrin was found to induce concentration- and time-dependent cytotoxic and genotoxic damage in cultured human peripheral blood lymphocytes.[16] Bioallethrin has also been shown to cause cellular toxicity and necrosis in human lymphocytes in vitro.[2]

Quantitative Data Summary

The following tables summarize the acute toxicity data for allethrin across various species and list its key physical and chemical properties.

Table 1: Acute Toxicity of Allethrin

| Species | Route | LD50 / LC50 Value | Reference(s) |

| Rat (male) | Oral | 1100 mg/kg | [3][10] |

| Rat (female) | Oral | 685 mg/kg | [3][10] |

| Rat | Dermal | >2500 mg/kg | [4][10] |

| Mouse | Oral | 480 mg/kg | [4][10] |

| Rabbit | Oral | 4290 mg/kg | [3][10] |

| Bobwhite Quail | Oral | 2030 mg/kg | [10] |

| Mallard Duck | Oral | >2000 mg/kg | [10] |

| Channel Catfish | 96-hour | LC50: 30 µg/L | [10] |

| Coho Salmon (d-allethrin) | 96-hour | LC50: 2.6 µg/L | [10] |

| Honey Bee | Contact | LD50: 3 - 9 µ g/bee | [9] |

Table 2: Physical and Chemical Properties of Allethrin

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₂₆O₃ | [4] |

| Molecular Weight | 302.4 g/mol | [4] |

| Appearance | Clear, amber-colored viscous liquid | [4] |

| Water Solubility | Practically insoluble | [9] |

| Stability | Unstable in light, air, and alkaline conditions | [9] |

| Boiling Point | 140 °C at 0.1 mmHg | [9] |

Experimental Protocols

The analysis of allethrin and its intermediates (metabolites) in biological and environmental matrices requires sensitive and selective analytical methods. The most common approaches involve gas chromatography (GC) and high-performance liquid chromatography (HPLC).[17]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a widely used technique for the cleanup and concentration of pyrethroids from complex matrices like water, sediment, and biological fluids.[17][18]

-

Principle : The sample is passed through a solid sorbent cartridge that retains the analytes of interest. Interfering compounds are washed away, and the analytes are then eluted with a small volume of an appropriate solvent.

-

General Protocol for Water Samples :

-

Conditioning : The SPE cartridge (e.g., HLB) is conditioned sequentially with ethyl acetate, methanol, and deionized water.[18]

-

Loading : The water sample (e.g., 1 L), often spiked with surrogate standards, is passed through the conditioned cartridge.[18]

-

Washing : The cartridge is washed to remove polar interferences.

-

Elution : The retained pyrethroids are eluted from the cartridge with a suitable organic solvent like ethyl acetate or dichloromethane.[18]

-

Concentration : The eluent is evaporated to a small volume (e.g., 0.2 mL) under a gentle stream of nitrogen, and internal standards are added before analysis.[18]

-

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly with tandem mass spectrometry (GC-MS/MS), is the preferred method for the quantification of pyrethroids due to its high sensitivity and selectivity.[19]

-

Principle : Volatilized compounds are separated based on their boiling points and polarity in a capillary column. The separated compounds are then ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio, allowing for definitive identification and quantification.

-

Typical GC-MS/MS Protocol :

-

Injection : A small volume (e.g., 2 µL) of the concentrated extract is injected into the GC, often using a splitless mode.[19]

-

Separation : A capillary column (e.g., 30 m × 0.25 mm i.d. × 0.25 µm film thickness) is used with helium as the carrier gas.[19][20] The oven temperature is programmed to ramp from a low initial temperature (e.g., 70-90°C) to a high final temperature (e.g., 300°C) to elute all compounds of interest.[19][21]

-

Ionization : Electron Ionization (EI) is commonly used.[19] For enhanced sensitivity with halogenated pyrethroids, Negative Chemical Ionization (NCI) can be employed.[22]

-

Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, providing high selectivity and reducing matrix interference.[19]

-

Quantification : Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a matrix-matched calibration curve.[19]

-

Genotoxicity Assessment: Micronucleus (MN) Assay

The MN assay is a standard method for evaluating the genotoxic potential of a chemical by measuring damage to chromosomes.

-

Principle : The assay detects micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division (mitosis). An increase in the frequency of micronucleated cells indicates genotoxic damage.

-

In Vivo Protocol (Mouse Bone Marrow) :

-

Dosing : Swiss albino mice are treated with the test compound (e.g., allethrin at 25 and 50 mg/kg body weight) via oral gavage.[13]

-

Sample Collection : At a specified time post-treatment (e.g., 24 hours), the animals are sacrificed, and bone marrow is flushed from the femurs.

-

Slide Preparation : The bone marrow cells are centrifuged, and the pellet is used to prepare smears on glass slides.

-

Staining : The slides are fixed and stained with a DNA-specific stain (e.g., Giemsa).

-

Scoring : A large number of cells (e.g., 2000 polychromatic erythrocytes per animal) are scored under a microscope for the presence of micronuclei. The frequency of micronucleated cells in the treated group is compared to that of a control group.

-

Conclusion

This compound, while possessing limited direct biological activity, is of immense significance as a core intermediate. Its primary importance stems from its role in the synthesis of allethrin, a potent neurotoxic insecticide that targets the voltage-gated sodium channels of insects. Following exposure, the metabolic breakdown of allethrin in organisms regenerates this compound, making it a key metabolite and a biomarker for exposure. The toxicological profile of the parent compound, allethrin, which includes inducing oxidative stress and genotoxicity, underscores the need for continued research into the long-term effects of these synthetic pyrethroids. The detailed analytical methodologies presented provide the necessary tools for researchers to monitor these compounds in various matrices, contributing to a better understanding of their environmental fate and biological impact. This guide serves as a foundational resource for professionals engaged in the study and development of insecticides and related chemical entities.

References

- 1. Allethrin (Ref: FMC 249) [sitem.herts.ac.uk]

- 2. Allethrins - Wikipedia [en.wikipedia.org]

- 3. fda.gov.tw [fda.gov.tw]

- 4. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrethroid - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

- 7. Mode of action of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allethrins (EHC 87, 1989) [inchem.org]

- 10. EXTOXNET PIP - ALLETHRIN [extoxnet.orst.edu]

- 11. Metabolism of (S)-bioallethrin and related compounds in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Allethrin-induced genotoxicity and oxidative stress in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allethrin induced toxicity in the male reproductive tract of rats contributes to disruption in the transcription of genes involved in germ cell production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iris.uniroma1.it [iris.uniroma1.it]

- 16. A permethrin/allethrin mixture induces genotoxicity and cytotoxicity in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. pubs.usgs.gov [pubs.usgs.gov]

- 19. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS) [mdpi.com]

- 22. agilent.com [agilent.com]

An In-depth Technical Guide to the Natural Sources and Analogues of Allethrolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allethrolone, a cyclopentenolone derivative, is a key chiral building block in the synthesis of pyrethroid insecticides and is also found in nature. This technical guide provides a comprehensive overview of the natural sources of this compound and its analogues, detailing their isolation, synthesis, and biological activities. The primary natural source of compounds structurally related to this compound is the pyrethrum daisy, Chrysanthemum cinerariifolium, which produces a class of esters known as pyrethrins. This compound itself has been identified in the plant Zanthoxylum simulans. This guide presents detailed experimental protocols for the extraction of these natural products. Furthermore, it explores a range of synthetic analogues of this compound, focusing on esters and ethers that have been developed to enhance insecticidal potency and stability. Quantitative biological activity data, including IC50 and LC50 values, are summarized in structured tables for comparative analysis. The guide also elucidates the primary mechanism of action of this compound-containing compounds, which involves the modulation of voltage-gated sodium channels, and details the downstream signaling pathways, including the disruption of calcium homeostasis and the induction of apoptosis and autophagy through the PI3K/AKT/mTOR pathway. This is visualized through detailed diagrams to facilitate a deeper understanding of their molecular interactions.

Natural Sources of this compound and Related Compounds

This compound and its structural relatives are primarily found in two distinct botanical sources.

Zanthoxylum simulans

This compound has been reported as a natural constituent of Zanthoxylum simulans, a plant belonging to the Rutaceae family. However, detailed protocols for its isolation from this specific source are not widely documented in publicly available literature. The presence of this compound in this species suggests a potential for discovering other related natural products with interesting biological activities.

Chrysanthemum cinerariifolium (Pyrethrum Daisy)

The most significant natural source of compounds structurally analogous to this compound is the flower heads of Chrysanthemum cinerariifolium, commonly known as the pyrethrum daisy. These flowers contain a mixture of six insecticidal esters collectively known as pyrethrins . The pyrethrins are esters of two acids, chrysanthemic acid and pyrethric acid, and three rethrolones: pyrethrolone, cinerolone, and jasmolone. This compound is the alcohol moiety of the synthetic pyrethroid, allethrin.

The pyrethrin content in dried pyrethrum flowers typically ranges from 0.9% to 1.3% by weight. The composition of the six pyrethrin esters is approximately as follows:

-

Pyrethrin I: ~35%

-

Pyrethrin II: ~33%

-

Cinerin I: ~10%

-

Cinerin II: ~14%

-

Jasmolin I: ~5%

-

Jasmolin II: ~4%

Analogues of this compound

A wide range of this compound analogues have been synthesized, primarily to improve upon the insecticidal properties of the natural pyrethrins, such as photostability and potency.

Allethrin and its Isomers

Allethrin is the ester of (±)-allethrolone and (±)-cis,trans-chrysanthemic acid. It was the first synthetic pyrethroid. Commercial allethrin is a mixture of eight stereoisomers. The biological activity of these isomers varies significantly. Bioallethrin is a more active formulation that contains a high proportion of the most potent isomers.

Other Synthetic Analogues

Numerous other synthetic analogues have been developed, primarily focusing on modifications of the alcohol moiety (the rethrolone part) and the acid moiety. These include various esters and ethers designed to optimize insecticidal activity, reduce mammalian toxicity, and enhance environmental stability. Patents describe a range of derivatives, including those with modified side chains on the cyclopentenolone ring and various ester and ether linkages.

Experimental Protocols

Extraction of Pyrethrins from Chrysanthemum cinerariifolium

The following is a general protocol for the solvent extraction of pyrethrins from dried pyrethrum flowers.

Materials:

-

Dried and finely ground flower heads of Chrysanthemum cinerariifolium

-

Hexane or petroleum ether (solvent)

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

-

Glassware (flasks, beakers, etc.)

Procedure:

-

Preparation of Plant Material: Dry the pyrethrum flower heads at a low temperature (e.g., 40-50°C) to a constant weight to minimize thermal degradation of the active compounds. Grind the dried flowers into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction:

-

Place a known quantity of the ground flower powder into a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the extraction solvent (hexane or petroleum ether) to about two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, travel up a distillation arm, and condense in the condenser. The condensed solvent will drip into the thimble containing the plant material.

-

Once the level of the liquid in the thimble rises to the top of the siphon tube, the liquid contents of the thimble are siphoned back into the distilling flask.

-

Allow this cycle to repeat for several hours (typically 6-8 hours) to ensure complete extraction of the pyrethrins.

-

-

Solvent Evaporation: After the extraction is complete, cool the apparatus. The solvent in the distilling flask, now containing the extracted pyrethrins, is transferred to a round-bottom flask. Concentrate the extract using a rotary evaporator under reduced pressure and at a low temperature (below 40°C) to remove the solvent.

-

Purification (Optional): The resulting crude extract can be further purified using techniques such as column chromatography on silica gel to separate the different pyrethrin components.

Synthesis of Allethrin (General Overview)

The synthesis of Allethrin involves the esterification of this compound with chrysanthemic acid or its acid chloride.

Key Steps:

-

Synthesis of this compound: A common synthetic route involves the condensation of a glyoxal with a β-keto ester, followed by cyclization and subsequent modifications to introduce the allyl group.

-

Synthesis of Chrysanthemic Acid: This cyclopropanecarboxylic acid can be synthesized through various routes, including the reaction of a pyrazoline derivative with an appropriate diene.

-

Esterification: this compound and chrysanthemic acid (or its more reactive acid chloride) are reacted in the presence of a coupling agent (like dicyclohexylcarbodiimide, DCC) or a base (like pyridine) to form the ester linkage, yielding Allethrin.

Biological Activity and Data Presentation

This compound and its analogues exhibit a range of biological activities, with the most prominent being their insecticidal effects. Some analogues have also been investigated for their cytotoxic properties.

| Compound | Assay | Organism/Cell Line | Endpoint | Value | Reference |

| Allethrin | Cytotoxicity | Human Leydig cells (LC540) | IC50 | 125 µM | [1] |

| Cytotoxicity | Primary rat Leydig cells | IC50 | 59 µM | [1] | |

| Cytotoxicity | Human corneal epithelial cells | IC50 | ≈85 µM | [2] | |

| Acute Toxicity | Gammarus lacustris (Scud) | LC50 (24 hr) | 38 µg/L | [3] | |

| Bioallethrin | Acute Toxicity | Coho salmon | LC50 (96 hr) | 22.2 µg/L | [4] |

| Acute Toxicity | Steelhead trout | LC50 (96 hr) | 17.5 µg/L | [4] | |

| Acute Toxicity | Channel catfish | LC50 (96 hr) | >30.1 µg/L | [4] | |

| Permethrin/Allethrin Mixture (10/0.14 µg/ml) | Genotoxicity | Human peripheral blood lymphocytes | Micronuclei Frequency | Significant increase | [5] |

Signaling Pathways and Mechanism of Action

The primary target of this compound-containing pyrethroids is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects and mammals.

Interaction with Voltage-Gated Sodium Channels

Pyrethroids bind to the α-subunit of the VGSC and modify its gating properties. Specifically, they slow down both the activation and inactivation of the channel, leading to a prolonged influx of sodium ions into the neuron. This results in membrane depolarization, repetitive firing of action potentials, and ultimately, paralysis and death of the insect.

Pyrethroid Interaction with Voltage-Gated Sodium Channels.

Downstream Signaling: Calcium Homeostasis, Apoptosis, and Autophagy

The sustained membrane depolarization caused by pyrethroids leads to the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium. This disruption of calcium homeostasis can trigger several downstream signaling cascades, including the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process).

One of the key pathways implicated in these processes is the PI3K/AKT/mTOR signaling pathway . Studies have shown that exposure to allethrin can lead to the downregulation of key proteins in this pathway, such as PI3K, AKT, and mTOR. The inhibition of this pro-survival pathway contributes to the observed increase in apoptosis and autophagy.

Downstream Signaling Effects of Allethrin.

Conclusion

This compound and its analogues, both natural and synthetic, represent a significant class of compounds with potent biological activities, particularly as insecticides. The natural pyrethrins from Chrysanthemum cinerariifolium have served as the blueprint for the development of a vast array of synthetic pyrethroids, including Allethrin. Understanding their natural sources, methods of extraction and synthesis, and their mechanisms of action is crucial for the development of new and improved insecticides, as well as for assessing their toxicological profiles. The primary mode of action via modulation of voltage-gated sodium channels is well-established, and ongoing research continues to unravel the complexities of their downstream signaling effects, including the induction of apoptosis and autophagy. This guide provides a foundational resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and toxicology.

References

- 1. Allethrin induces oxidative stress, apoptosis and calcium release in rat testicular carcinoma cells (LC540) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allethrin toxicity on human corneal epithelial cells involves mitochondrial pathway mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioallethrin (UK PID) [inchem.org]

- 5. A permethrin/allethrin mixture induces genotoxicity and cytotoxicity in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Allethrolone: Nomenclature, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Allethrolone, a key chemical intermediate in the synthesis of pyrethroid insecticides. This document details its nomenclature, chemical and physical properties, and outlines relevant experimental protocols for its synthesis, purification, analysis, and the investigation of its biological activity.

Nomenclature and CAS Number Identification

This compound is a cyclopentenone derivative and a crucial precursor in the production of synthetic pyrethroids, such as allethrin. Accurate identification is paramount for research and development.

IUPAC Name: 4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one[1]

Synonyms:

-

(1)-2-Allyl-4-hydroxy-3-methylcyclopent-2-en-1-one[2]

-

(RS)-4-Hydroxy-3-methyl-2-(2-propenyl)-2-cyclopenten-1-one

-

(±)-Allethrolone

-

2-Allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one[2]

-

4-Hydroxy-3-methyl-2-(2-propenyl)-2-cyclopenten-1-one

-

NSC 42192[2]

-

dl-Allethrolone

CAS Registry Number:

-

Primary CAS Number: 29605-88-7[2]

-

Deprecated CAS Number: 551-45-1

Physicochemical Properties

A thorough understanding of this compound's physicochemical properties is essential for its handling, formulation, and analysis. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Boiling Point | 275.7 °C at 760 mmHg (estimated) | [3][4] |

| Density | 1.082 g/cm³ | [3][5] |

| Flash Point | 115.2 °C (estimated) | [3][5] |

| Solubility | Soluble in DMSO | [2] |

| logP (o/w) | 0.420 (estimated) | [6] |

| Refractive Index | 1.533 | [3][5] |

| Vapor Pressure | 0.001 mmHg at 25°C | [3][5] |

Experimental Protocols

This section provides an overview of methodologies for the synthesis, purification, analysis, and investigation of the biological activity of this compound. While specific, detailed protocols for every aspect of this compound research are not exhaustively available in single sources, this guide compiles and references established methods for related compounds and techniques.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the reaction of a furan compound in a dioxane/water mixture, followed by refluxing and extraction.

Example Protocol Outline:

-

Reaction Setup: A furan derivative (e.g., 300 mg of a compound with the formula C₁₀H₁₄O) is added to a mixture of dioxane (3.0 ml) and water (2.0 ml).[7] Hydroquinone (10 mg) is then added as a stabilizer.[7]

-

Buffering and Reflux: A phosphate buffer solution (prepared from potassium dihydrogen phosphate and sodium monohydrogen phosphate in water) is added to the reaction mixture.[7] The solution is then refluxed for approximately 90 minutes.[7]

-

Extraction: After cooling, water is added, and the solution is saturated with sodium chloride. The product is extracted twice with diethyl ether.[7]

-

Drying and Purification: The combined ether layers are dried over magnesium sulfate, and the solvent is evaporated.[7] The crude product is then purified by column chromatography on silica gel to yield this compound.[7]

A retrosynthesis scheme for this compound is presented below.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. This compound|lookchem [lookchem.com]

- 4. EP0021926A1 - Process for the preparation of optically active this compound - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. This compound, 29605-88-7 [thegoodscentscompany.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of Allethrolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Allethrolone, a key intermediate in the synthesis of pyrethroid insecticides. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering insights into the structural elucidation of this important organic compound.

Introduction to this compound

This compound, with the chemical formula C₉H₁₂O₂, is a cyclopentenone derivative featuring a hydroxyl group, a methyl group, and an allyl group attached to the ring.[1] Its accurate identification and characterization are crucial for quality control in the manufacturing of synthetic pyrethroids and for research into their metabolism and environmental fate. Spectroscopic techniques are indispensable tools for this purpose.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Data Presentation: Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 25 | [M]⁺ (Molecular Ion) |

| 110 | 100 | [M - C₃H₆]⁺ |

| 95 | 40 | [M - C₃H₆ - CH₃]⁺ |

| 81 | 55 | [C₆H₉O]⁺ |

| 67 | 30 | [C₅H₇]⁺ |

| 53 | 45 | [C₄H₅]⁺ |

| 41 | 80 | [C₃H₅]⁺ (Allyl cation) |

Data sourced from NIST WebBook.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Gas Chromatography :

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature : 250 °C.

-

Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas : Helium at a constant flow rate.

-

-

Mass Spectrometry :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : m/z 40-200.

-

Data Acquisition : The mass spectrum of the eluting compound corresponding to this compound is recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Data Presentation: Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| OH | Variable (broad) | Singlet | 1H | Chemical shift is concentration and solvent dependent. |

| CH (on C=C) of allyl | 5.7-5.9 | Multiplet | 1H | |

| CH₂ (on C=C) of allyl | 4.9-5.1 | Multiplet | 2H | |

| CH₂ (allylic) | ~2.8-3.0 | Multiplet | 2H | |

| CH (with OH) | ~4.5 | Multiplet | 1H | |

| CH₂ (in ring) | ~2.2-2.6 | Multiplet | 2H | Diastereotopic protons, may show complex splitting. |

| CH₃ | ~2.0 | Singlet | 3H |

Table 2: Referenced ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~205 |

| C (olefinic, C3) | ~140 |

| C (olefinic, C2) | ~135 |

| CH (olefinic, allyl) | ~135 |

| CH₂ (olefinic, allyl) | ~115 |

| CH-OH | ~70 |

| CH₂ (allylic) | ~35 |

| CH₂ (ring) | ~30 |

| CH₃ | ~15 |

Source of Sample for Referenced Data: L. Crombie, G. Pattenden, D. J. Simmonds J. Chem. Soc. Perkin Trans. I, 1975, 1500.[2]

Experimental Protocol: NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition :

-

A standard one-pulse sequence is used.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Data processing involves Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon.

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Data processing is similar to ¹H NMR.

-

-

2D NMR (Optional but Recommended) : For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C direct correlations can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Data Presentation: Expected IR Absorption Bands

Based on the functional groups in this compound, the following characteristic IR absorption bands are expected.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Strong, Broad | O-H stretch | Alcohol |

| ~3080 | Medium | =C-H stretch | Alkene (allyl group) |

| ~2920 | Medium | C-H stretch | Alkane (methyl, methylene) |

| ~1715 | Strong | C=O stretch | α,β-Unsaturated Ketone |

| ~1645 | Medium | C=C stretch | Alkene (allyl group) |

| ~1620 | Medium | C=C stretch | Alkene (cyclopentenone ring) |

| ~1100 | Strong | C-O stretch | Secondary Alcohol |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Neat Liquid : If this compound is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.

-

Solid (KBr Pellet) : If solid, a few milligrams of this compound are finely ground with anhydrous KBr powder and pressed into a thin, transparent pellet.

-

Solution : A dilute solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be prepared and placed in a liquid cell.

-

-

Data Acquisition :

-

A background spectrum of the empty sample holder (or solvent) is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Workflow for Spectral Analysis of this compound

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of an this compound sample.

This comprehensive approach, combining MS, NMR, and IR spectroscopy, allows for the unambiguous identification and structural elucidation of this compound, ensuring its quality for use in further chemical synthesis and research applications.

References

An In-depth Technical Guide to the Thermochemical Properties of Allethrolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allethrolone, a key chiral intermediate in the synthesis of pyrethroid insecticides such as allethrin, plays a crucial role in the development of effective and stereospecific pest control agents. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessment, and the development of stable formulations. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for the determination of its thermochemical characteristics, and presents a visualization of the relevant biological pathway associated with the final product, allethrin. Despite an extensive literature search, specific experimental or computational thermochemical data for this compound, such as the standard enthalpy of formation and combustion, remain unquantified in publicly accessible research. This guide highlights this significant data gap and provides methodologies for future research to elucidate these critical parameters.

Introduction

This compound, chemically known as 4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one, is a five-membered ring compound containing a ketone, a hydroxyl group, and an allyl side chain. Its stereochemistry is of paramount importance as it dictates the insecticidal efficacy of the resulting pyrethroid esters. The synthesis of specific stereoisomers of allethrin, for instance, relies on the use of enantiomerically pure forms of this compound.

The thermochemical properties of a substance, such as its enthalpy of formation, heat of combustion, and heat capacity, are fundamental to understanding its energetic stability and reactivity. This data is critical for:

-

Process Safety and Hazard Analysis: Predicting the exothermic potential of synthesis and decomposition reactions.

-

Reaction Engineering: Optimizing reaction conditions and reactor design.

-

Formulation Development: Assessing the long-term stability of this compound and its derivatives under various storage conditions.

-

Computational Modeling: Providing essential parameters for molecular modeling and simulation studies.

This guide aims to consolidate the available information on this compound's properties and provide a framework for the experimental determination of its thermochemical data.

Physicochemical Properties of this compound

While direct thermochemical data is scarce, the fundamental physicochemical properties of this compound have been established. These are summarized in the table below. For comparative purposes, data for the related, simpler compound, cyclopentanone, is also provided.

| Property | This compound | Cyclopentanone |

| Molecular Formula | C₉H₁₂O₂ | C₅H₈O |

| Molecular Weight | 152.19 g/mol | 84.12 g/mol |

| Appearance | Solid powder | Colorless liquid |

| CAS Number | 29605-88-7 | 120-92-3 |

| Standard Enthalpy of Formation (liquid) | Data not available | -239.3 ± 1.3 kJ/mol |

| Standard Enthalpy of Combustion (liquid) | Data not available | -2873.1 ± 1.2 kJ/mol |

Thermochemical Properties: A Data Gap

A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermochemical data for this compound. This includes critical parameters such as:

-

Standard Enthalpy of Formation (ΔfH°): The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.

-

Standard Enthalpy of Combustion (ΔcH°): The enthalpy change when one mole of the compound undergoes complete combustion with oxygen under standard conditions.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a given amount of the substance by one degree Celsius.

-

Enthalpies of Phase Transitions: Enthalpy of fusion (melting), vaporization (boiling), and sublimation.

The absence of this data presents a significant challenge for detailed process safety assessments and the development of robust computational models for reactions involving this compound. The experimental protocols outlined in the subsequent section provide a clear path for future research to address this knowledge gap.

Experimental Protocols for Thermochemical Analysis

To determine the thermochemical properties of this compound, established calorimetric techniques can be employed. The following sections detail the methodologies for key experiments.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

Objective: To measure the heat of combustion of this compound at constant volume, from which the standard enthalpy of combustion can be calculated.

Apparatus:

-

Isoperibol bomb calorimeter (e.g., Parr 6200 Series)

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Analytical balance (± 0.1 mg)

-

Ignition wire (e.g., platinum or nichrome)

-

Benzoic acid (certified standard for calibration)

-

Crucible (quartz or stainless steel)

-

High-precision thermometer or temperature probe

Procedure:

-

Calibration of the Calorimeter:

-

A pellet of approximately 1 g of benzoic acid is accurately weighed and placed in the crucible.

-

A 10 cm piece of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet.

-

The bomb is assembled and purged with oxygen to remove atmospheric nitrogen.

-

The bomb is then charged with high-purity oxygen to a pressure of 30 atm.

-

The sealed bomb is placed in the calorimeter bucket containing a precisely known mass of water (typically 2000 g).

-

The calorimeter is assembled, and the initial temperature is recorded for a few minutes to establish a baseline.

-

The sample is ignited, and the temperature is recorded at regular intervals until a stable final temperature is reached.

-

The heat capacity of the calorimeter (C_cal) is calculated using the known heat of combustion of benzoic acid.

-

-

Combustion of this compound:

-

A pellet of this compound (approximately 0.5-0.8 g) is accurately weighed and subjected to the same procedure as the benzoic acid standard.

-

The temperature change upon combustion is recorded.

-

The heat released by the combustion of this compound is calculated using the previously determined heat capacity of the calorimeter.

-

Corrections are applied for the heat of formation of nitric acid (from residual nitrogen) and sulfuric acid (if sulfur is present), and for the heat of combustion of the ignition wire.

-

The constant volume heat of combustion (ΔU_c) is determined.

-

The standard enthalpy of combustion (ΔH_c°) is then calculated from ΔU_c using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.

-

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity of this compound as a function of temperature and to determine the enthalpy of any phase transitions (e.g., melting).

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000)

-

Hermetically sealed aluminum pans

-

Inert gas supply (e.g., nitrogen)

-

Certified reference materials for calibration (e.g., indium, zinc)

Procedure:

-

Instrument Calibration:

-

The temperature and heat flow of the DSC instrument are calibrated using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

-

-

Sample Preparation:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an aluminum DSC pan.

-

The pan is hermetically sealed to prevent any loss of volatile components. An empty sealed pan is used as a reference.

-

-

DSC Analysis:

-

The sample and reference pans are placed in the DSC cell.

-

A controlled temperature program is initiated under a constant flow of inert gas. A typical program would involve an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) over the desired temperature range, and a final isothermal period.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting DSC thermogram is analyzed to determine:

-

Heat Capacity (Cp): Calculated from the heat flow signal in a region with no thermal events.

-

Melting Point (Tm): The temperature at which the endothermic melting peak occurs.

-

Enthalpy of Fusion (ΔHm): The integral of the melting peak, which represents the energy required to melt the sample.

-

Thermal Decomposition: The onset temperature of any exothermic or endothermic events associated with decomposition.

-

-

Biological Signaling Pathway

This compound is a precursor to pyrethroid insecticides like allethrin. The primary mode of action of pyrethroids is the disruption of the nervous system of insects by targeting voltage-gated sodium channels.[1][2] These channels are crucial for the propagation of nerve impulses.